ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate
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Overview
Description
Ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate typically involves the condensation of a piperidine derivative with an appropriate ester. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various reduced piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate can be compared with other piperidine derivatives, such as:
- Mthis compound
- Propyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate
- Butyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate
These compounds share similar structural features but may differ in their pharmacological activities, chemical reactivity, and applications. The uniqueness of this compound lies in its specific ester group, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
ethyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-19-16(18)11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,11H,2,6,9-10,12-13H2,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZNISJDCQIXKP-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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